3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline
Brand Name: Vulcanchem
CAS No.: 71114-99-3
VCID: VC18365722
InChI: InChI=1S/C12H10Cl3N/c1-7-2-3-10(14)9-6-8(4-5-13)12(15)16-11(7)9/h2-3,6H,4-5H2,1H3
SMILES:
Molecular Formula: C12H10Cl3N
Molecular Weight: 274.6 g/mol

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline

CAS No.: 71114-99-3

Cat. No.: VC18365722

Molecular Formula: C12H10Cl3N

Molecular Weight: 274.6 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline - 71114-99-3

Specification

CAS No. 71114-99-3
Molecular Formula C12H10Cl3N
Molecular Weight 274.6 g/mol
IUPAC Name 2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline
Standard InChI InChI=1S/C12H10Cl3N/c1-7-2-3-10(14)9-6-8(4-5-13)12(15)16-11(7)9/h2-3,6H,4-5H2,1H3
Standard InChI Key LXGIFESEHOOJCW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl

Introduction

Chemical Structure and Identification

Core Structural Features

The compound’s quinoline backbone consists of a bicyclic system merging a benzene ring with a pyridine ring. Key substituents include:

  • Chlorine atoms at positions 2 and 5, enhancing electrophilicity and influencing reactivity.

  • A methyl group at position 8, contributing to steric effects and lipophilicity.

  • A 2-chloroethyl chain at position 3, introducing alkylating potential and structural flexibility .

The SMILES notation CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl\text{CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl} and InChIKey LXGIFESEHOOJCW-UHFFFAOYSA-N\text{LXGIFESEHOOJCW-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Number71114-99-3
Molecular FormulaC12H10Cl3N\text{C}_{12}\text{H}_{10}\text{Cl}_{3}\text{N}
Molecular Weight274.6 g/mol
IUPAC Name2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline
SMILESCC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl

Spectroscopic Characterization

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is documented, related quinoline derivatives are typically synthesized via:

  • Skraup or Doebner-Miller reactions for quinoline ring formation.

  • Electrophilic aromatic substitution to introduce chlorine atoms.

  • Alkylation reactions for side-chain additions, such as the 2-chloroethyl group .

The CN111377862B patent details chlorination and oxidation steps for synthesizing 7-chloro-8-methylquinoline derivatives, suggesting that similar methods could be adapted for this compound. Critical parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

  • Catalysts: Azobisisobutyronitrile (AIBN) facilitates radical-initiated chlorination .

  • Temperature control: Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolytic susceptibility: The chloroethyl group may undergo hydrolysis under acidic or basic conditions, forming ethanol derivatives.

  • Photoreactivity: Chlorinated aromatics are prone to photodegradation, necessitating storage in amber glass.

Activity TypeModel SystemKey FindingSource
AntimicrobialS. aureusMIC = 28 µg/mL
AntitumorMCF-7 cellsIC50=15μM\text{IC}_{50} = 15 \mu\text{M}

Research Trends and Future Directions

Synthesis Optimization

  • Flow chemistry: Continuous reactors could enhance yield and reduce byproducts.

  • Green solvents: Replace dichloromethane and acetonitrile with cyclopentyl methyl ether (CPME) .

Mechanistic Studies

  • Cryo-EM mapping: Visualize compound-DNA interactions at near-atomic resolution.

  • Metabolomics: Identify hepatic metabolites to assess toxicity pathways.

Drug Development

  • Prodrug strategies: Mask the chloroethyl group with ester linkages to improve bioavailability.

  • Combination therapies: Synergize with checkpoint inhibitors in oncology regimens.

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